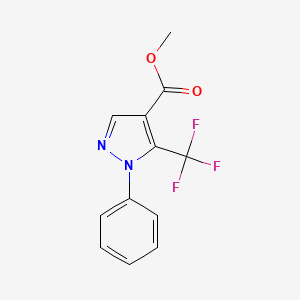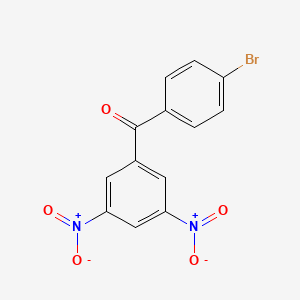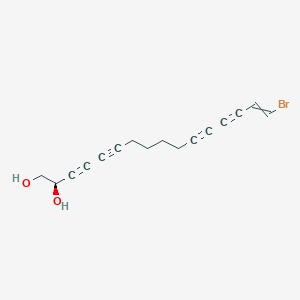
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. Its diol groups and triple bonds make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triple bonds may also participate in electron transfer reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: can be compared with other brominated diols and tetraynes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and multiple triple bonds makes it particularly versatile for synthetic and research purposes.
属性
CAS 编号 |
539851-47-3 |
|---|---|
分子式 |
C16H15BrO2 |
分子量 |
319.19 g/mol |
IUPAC 名称 |
(2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m1/s1 |
InChI 键 |
XHSHGEFDZILCJI-MRXNPFEDSA-N |
手性 SMILES |
C(CCC#CC#C[C@H](CO)O)CC#CC#CC=CBr |
规范 SMILES |
C(CCC#CC#CC(CO)O)CC#CC#CC=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
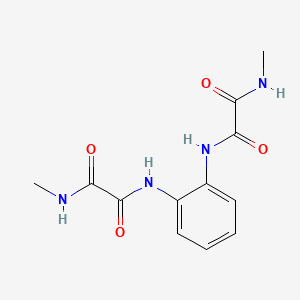
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
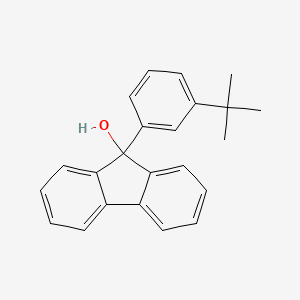
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
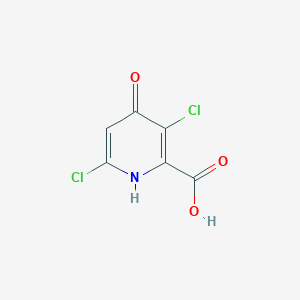
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
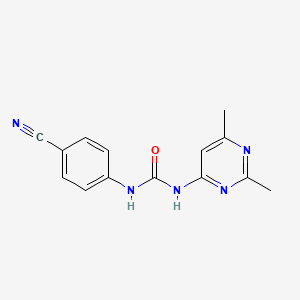
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
